

Unraveling the Reaction Pathways of Trihydro(trimethylamine)aluminium: A Computational Modeling Comparison

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Compound of Interest

Compound Name: *Trihydro(trimethylamine)aluminium*

Cat. No.: *B099812*

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A deep dive into the computational analysis of **trihydro(trimethylamine)aluminium** [AlH₃·N(CH₃)₃], a compound of interest in chemical vapor deposition and hydrogen storage, reveals a landscape of theoretical investigation primarily focused on its structure, thermochemistry, and decomposition. While a direct, side-by-side comparative study of various computational models for its specific reaction pathways is not extensively documented in the literature, a comprehensive understanding can be constructed by examining theoretical studies on this molecule and its close chemical cousins.

This guide synthesizes the available computational data to provide a comparative overview of the reaction pathways of **trihydro(trimethylamine)aluminium**. It is intended for researchers, scientists, and drug development professionals seeking to understand the thermal behavior and decomposition mechanisms of this and similar amine-alane adducts.

Executive Summary

Computational studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the properties of **trihydro(trimethylamine)aluminium**. The primary reaction pathways of interest are the release of hydrogen and the cleavage of the aluminium-nitrogen bond, leading to decomposition. The stability of the Al-N bond is a critical factor governing these pathways. Theoretical calculations on related amine-alane complexes suggest that the steric and electronic properties of the amine ligand significantly influence the

decomposition mechanism. For instance, substitution of hydrogen atoms with methyl groups on the amine can alter the Al-N bond distance and, consequently, the stability of the complex[1].

Comparison of Computational Models

While a singular study offering a direct comparison of multiple computational models for **trihydro(trimethylamine)aluminium** is not available, we can collate data from various sources that have employed different theoretical approaches for this and analogous systems. The following table summarizes key computational parameters and findings from relevant studies.

Compound	Computational Method	Basis Set	Key Findings	Reference
AlH ₃ ·2N(CH ₃) ₃	DFT	Not Specified	Investigation of the molecular structure and phase change at different temperatures.	--INVALID-LINK--
Amine-Alane Complexes	G4(MP2)	Not Specified	Substitution of H with methyl groups on the amine shortens the Al-N bond, except for the tertiary amine, where steric hindrance elongates it, destabilizing the complex.[1]	--INVALID-LINK--
Al-N Triple Bonded Imide	DFT	Not Specified	Energy decomposition analysis reveals the Al-N bond has three orbital components with a total interaction energy of -1350 kJ mol ⁻¹ .[2][3][4] [5]	--INVALID-LINK--

Reaction Pathways and Energetics

The thermal decomposition of **trihydro(trimethylamine)aluminium** can proceed through several pathways. The two most probable competing pathways are the release of dihydrogen

(H₂) and the dissociation of the aluminum-nitrogen bond.

Pathway 1: Dehydrogenation

This pathway involves the elimination of H₂ from the alane moiety, potentially leading to the formation of polymeric [AlHN(CH₃)₃]_n or other aluminum-containing species. Computational studies on similar amine-borane adducts have extensively modeled this type of reaction, highlighting the role of the ligand in the thermodynamics of dehydrogenation.

Pathway 2: Al-N Bond Cleavage

This pathway leads to the dissociation of the complex into its constituent parts, alane (AlH₃) and trimethylamine (N(CH₃)₃). The alane can then undergo further decomposition to aluminum metal and hydrogen. The strength of the Al-N dative bond is the primary determinant of the favorability of this pathway.

Unfortunately, specific activation energies for these competing pathways for **trihydro(trimethylamine)aluminium** from comparative computational studies are not readily available in the reviewed literature. However, studies on the thermochemistry of alane complexes provide valuable thermodynamic data.

Experimental Protocols

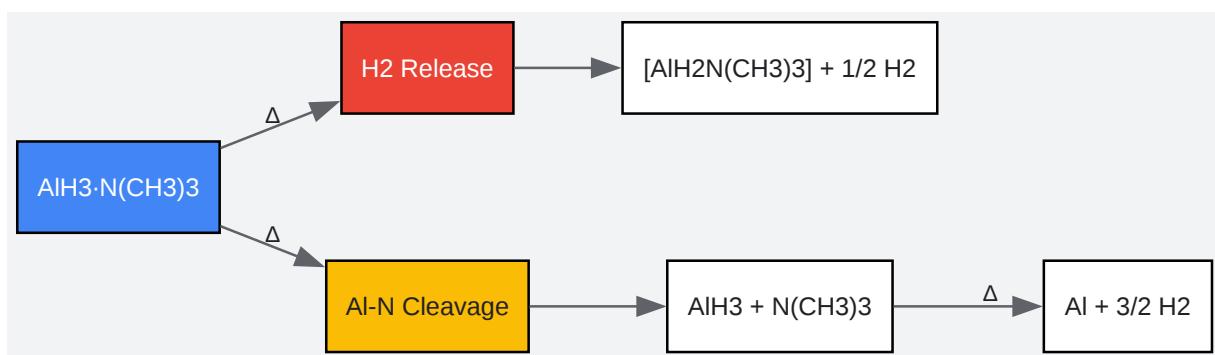
Detailed experimental protocols for the computational studies are often found within the full text of the research articles. The general methodology involves:

- Model Construction: The molecular geometry of **trihydro(trimethylamine)aluminium** is built using computational chemistry software.
- Geometry Optimization: The structure is optimized to find the lowest energy conformation using a selected level of theory (e.g., a specific DFT functional) and basis set.
- Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
- Transition State Search: For reaction pathways, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

- Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energies for the reactants, products, and transition states.
- Thermodynamic Analysis: From the calculated energies, thermodynamic properties such as enthalpy and Gibbs free energy of reaction and activation are determined.

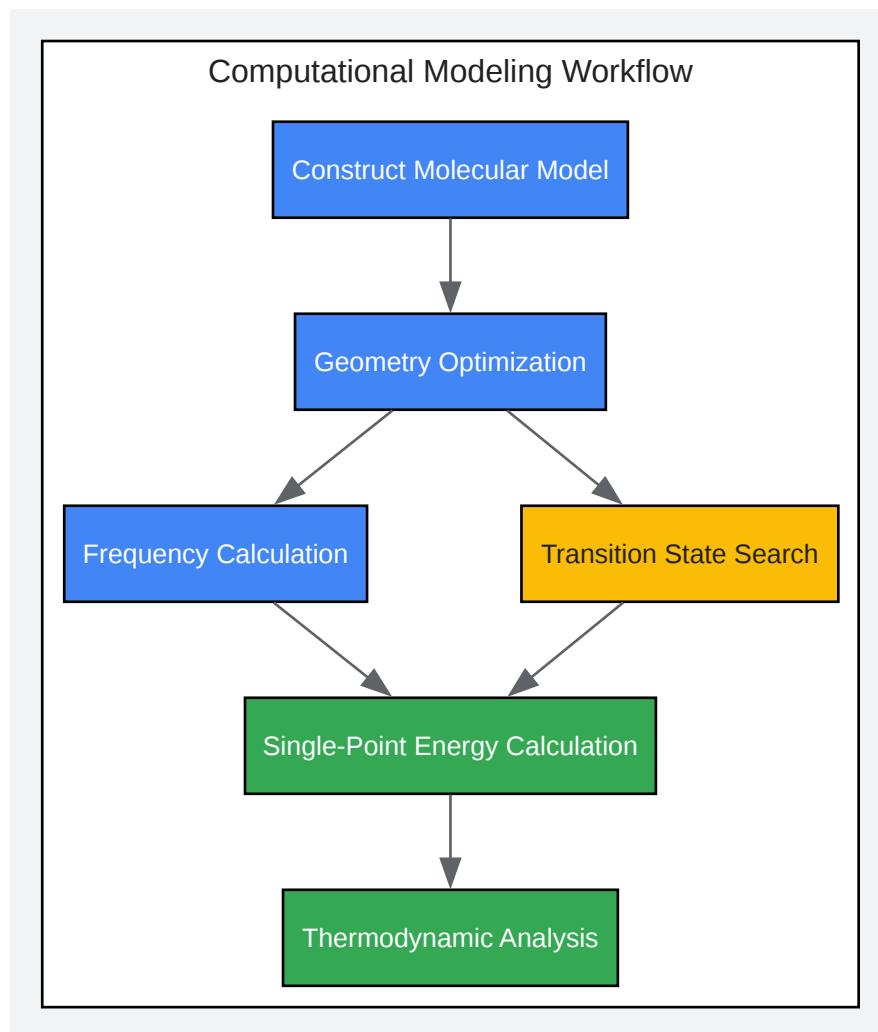
Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the potential reaction pathways of **trihydro(trimethylamine)aluminium**.



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Caption: Competing reaction pathways for **trihydro(trimethylamine)aluminium** decomposition.



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Caption: A typical workflow for the computational modeling of reaction pathways.

Conclusion

The computational modeling of **trihydro(trimethylamine)aluminium** reaction pathways relies heavily on DFT and related ab initio methods. While a definitive, comparative study outlining the performance of various computational models for this specific molecule is yet to be published, the existing body of research on analogous amine-alane systems provides a solid foundation for understanding its likely decomposition mechanisms. The competition between hydrogen release and Al-N bond cleavage is central to its thermal behavior. Future computational work should focus on a systematic comparison of different theoretical methods and basis sets to provide a more quantitative and predictive understanding of the reaction kinetics and thermodynamics, which will be invaluable for applications in materials science and

as a hydrogen storage vector. Experimental validation of these computational predictions remains a critical step in advancing our knowledge in this area.

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